tert-Butyldiethanolamine
Overview
Description
Asymmetric Synthesis of Protected 1,2-Amino Alcohols
The synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines has been demonstrated to yield high diastereoselectivities and high yields. These compounds serve as precursors for the synthesis of protected amino alcohols, which are valuable in various synthetic transformations. The protocols involve the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection of the sulfinamide products .
Asymmetric Synthesis of Amines
tert-Butanesulfinamide is a chiral amine reagent that facilitates the asymmetric synthesis of a wide range of amine structures. The synthesis process typically involves three steps: condensation with a carbonyl compound, nucleophile addition, and cleavage of the tert-butanesulfinyl group. This method has been applied to synthesize propargylic tertiary carbinamines, which are useful in various biological applications .
Versatile Intermediates for Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines. These imines are prepared from tert-butanesulfinamide and can be used to synthesize a wide range of enantioenriched amines. The tert-butanesulfinyl group acts as an activating and chiral directing group, which is easily cleaved post-nucleophilic addition, allowing for further synthetic applications .
Diastereoselective Preparation of Unsymmetrical 1,2-Diamines
A diastereoselective synthesis method for tert-butyl-1,2-diamines has been developed. This method involves the addition of tert-butylmagnesium chloride to 1,2-bisimines, with the influence of solvent, temperature, and chiral auxiliaries being studied. The process allows for the synthesis of unsymmetrical disubstituted 1,2-diamines and chiral 1-tert-butyl-1,2-diamines .
Pseudopolymorphism in p-tert-butylcalix arene--n-butylamine System
p-tert-Butylcalix arene forms compounds with n-butylamine, resulting in different stoichiometric guest-host compounds and a hydrogen-bonded compound. These compounds demonstrate the ability of tert-butylamine derivatives to engage in complex formation with other molecules .
Atmospheric Reaction of tert-Butylamine with OH Radicals
The atmospheric degradation of tert-butylamine by OH radicals has been studied, revealing that the reaction mainly proceeds via hydrogen abstraction from the amino group. This reaction leads to the formation of various products, including tert-butylnitramine and acetone, and is accompanied by particle formation due to acid-base reactions .
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene has been studied, showing a highly strained hydrocarbon with an anti conformation in the 1,3-diene skeleton. The structural strain is evident in the bond angles and lengths, particularly in the substituted side of the molecule .
Scientific Research Applications
1. Corrosion Inhibition
- Methods of Application: The efficiency of corrosion inhibition for waterborne polyurethane based on N-tert-Butyldiethanolamine is investigated using different techniques such as corrosion weight loss, open circuit potential experiments, electrochemical impedance spectroscopy, and potentiodynamic polarization measurements .
- Results: Both a commercial reagent and a polyurethane-based inhibitor prevent corrosion at increasing temperature to 50 °C. At 75 °C, the activity of both reagents is reduced. In stirring conditions, the effectiveness of acid corrosion inhibition (25 °C, 500 ppm) drops abruptly from 89.5% to 60.7% .
2. Chemical Synthesis
- Application Summary: N-tert-Butyldiethanolamine is synthesized for use in the production of medicine intermediates and as the intermediate of some auxiliary agents .
- Methods of Application: The synthetic method comprises putting a catalyst into a reactor, replacing the air in the reactor by using nitrogen, vacuumizing the reactor until the pressure is between -0.1MPa and -0.03MPa, adding metered tert-butylamine, then raising the temperature in the reactor to be 50-160 DEG C, slowly adding metered epoxyethane to ensure that the temperature in the reactor is kept between 50 DEG C and 160 DEG C, and keeping the pressure to be 0-0.8MPa until the reaction is finished to obtain a mixture containing N-tert-butyl diethanolamine .
- Results: The synthetic method adopts a charging mode with negative pressure in the reactor and an appropriate catalyst, the raw material partial pressure is improved, the reaction speed can be further increased, oxidation discoloration of a product can be prevented, the reaction condition is relatively mild, the operation is more controllable, the yield is high, the product quality is more ensured, the operation is simple and the cost is low .
3. Synthesis of Co (II)5 Clusters
- Application Summary: N-tert-butyldiethanolamine (tbdeaH2) is used in the synthesis of mu4-bridged Co (II)5 clusters .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Electronics
- Application Summary: Tertiary Butyl Diethanolamine (TBDEA) is used in the electronics industry .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Metal Working
- Application Summary: Tertiary Butyl Diethanolamine (TBDEA) is used in metal working .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Coatings
- Application Summary: Tertiary Butyl Diethanolamine (TBDEA) is used in the production of coatings .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
7. Process Simulators
- Application Summary: Tert-Butyldiethanolamine is used in process simulators, such as Aspen Plus .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
8. Oxidation, Combustion, and Thermal Cracking Kinetics
- Application Summary: Tert-Butyldiethanolamine is used in the study of oxidation, combustion, and thermal cracking kinetics .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
9. IR Spectra Interpretation
Safety And Hazards
properties
IUPAC Name |
2-[tert-butyl(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)9(4-6-10)5-7-11/h10-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJGXOOOMKCJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029230 | |
Record name | tert-Butyldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldiethanolamine | |
CAS RN |
2160-93-2 | |
Record name | tert-Butyldiethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2160-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyldiethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyldiethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-[(1,1-dimethylethyl)imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(1,1-dimethylethyl)imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYLDIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUZ7LWS39G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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